molecular formula C35H44N2O6 B15127688 N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)-N2-methyl-L-lysine

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)-N2-methyl-L-lysine

Cat. No.: B15127688
M. Wt: 588.7 g/mol
InChI Key: YODHTZQDZIVYMP-LJAQVGFWSA-N
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Description

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)-N2-methyl-L-lysine is a complex organic compound often used in peptide synthesis. This compound is a derivative of lysine, an essential amino acid, and is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mildly basic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)-N2-methyl-L-lysine typically involves the following steps:

    Protection of the Lysine Amino Group: The amino group of lysine is protected using the Fmoc group. This is achieved by reacting lysine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Cyclohexylidene Group: The protected lysine is then reacted with a cyclohexylidene derivative to introduce the 4,4-dimethyl-2,6-dioxocyclohexylidene group. This step often involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

    Methylation of the Lysine Side Chain: The final step involves the methylation of the lysine side chain to produce the desired compound. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)-N2-methyl-L-lysine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The Fmoc group can be removed under basic conditions using piperidine, allowing for further functionalization of the lysine residue.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride

    Substitution: Piperidine for Fmoc removal

Major Products Formed

    Oxidation: Oxidized derivatives of the lysine residue

    Reduction: Reduced derivatives of the lysine residue

    Substitution: Deprotected lysine derivatives

Scientific Research Applications

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)-N2-methyl-L-lysine has several scientific research applications:

    Chemistry: Used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.

    Industry: Utilized in the production of synthetic peptides for research and development purposes.

Mechanism of Action

The mechanism of action of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)-N2-methyl-L-lysine involves its role as a protected lysine derivative in peptide synthesis. The Fmoc group protects the amino group of lysine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further functionalization or biological activity.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lysine: Another Fmoc-protected lysine derivative used in peptide synthesis.

    Fmoc-Dimethyl-L-Glutamine: A similar compound with a dimethylated glutamine residue instead of lysine.

    Fmoc-Phenylalanine: An Fmoc-protected phenylalanine derivative used in peptide synthesis.

Uniqueness

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)-N2-methyl-L-lysine is unique due to the presence of the 4,4-dimethyl-2,6-dioxocyclohexylidene group, which imparts specific chemical properties and reactivity. This makes it particularly useful in specialized peptide synthesis applications where unique functional groups are required.

Properties

Molecular Formula

C35H44N2O6

Molecular Weight

588.7 g/mol

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid

InChI

InChI=1S/C35H44N2O6/c1-22(2)18-28(32-30(38)19-35(3,4)20-31(32)39)36-17-11-10-16-29(33(40)41)37(5)34(42)43-21-27-25-14-8-6-12-23(25)24-13-7-9-15-26(24)27/h6-9,12-15,22,27,29,38H,10-11,16-21H2,1-5H3,(H,40,41)/t29-/m0/s1

InChI Key

YODHTZQDZIVYMP-LJAQVGFWSA-N

Isomeric SMILES

CC(C)CC(=NCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O

Canonical SMILES

CC(C)CC(=NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O

Origin of Product

United States

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